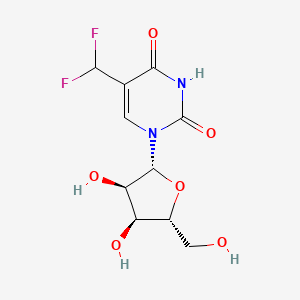
5-Difluoromethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Difluoromethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethyluridine can be achieved through direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. This method uses O₂ as a green oxidant and does not require pre-functionalization of the substrates, metals, or additives. The process is operationally straightforward and yields difluoromethylated heterocycles in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP conditions. This ensures high purity and quality, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Difluoromethyluridine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like hydrogen gas. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various difluoromethylated heterocycles, which exhibit promising activity against cancer cell lines such as HCT116, HepG-2, and MCF-7 .
Wissenschaftliche Forschungsanwendungen
5-Difluoromethyluridine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of difluoromethylated heterocycles, which are important in drug development.
Biology: Studied for its effects on DNA synthesis and apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the large-scale production of pharmaceuticals under cGMP conditions.
Wirkmechanismus
The mechanism of action of 5-Difluoromethyluridine involves the inhibition of DNA synthesis and induction of apoptosis. It targets thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it interferes with viral nucleic acid synthesis, making it an effective antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
2’-Deoxy-5-fluorouridine: Similar in structure and function, used in chemotherapy.
Uniqueness
5-Difluoromethyluridine is unique due to its difluoromethyl group, which enhances its stability and efficacy compared to other nucleoside analogs. This structural modification allows for more effective targeting of cancer cells and viruses .
Eigenschaften
Molekularformel |
C10H12F2N2O6 |
|---|---|
Molekulargewicht |
294.21 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O6/c11-7(12)3-1-14(10(19)13-8(3)18)9-6(17)5(16)4(2-15)20-9/h1,4-7,9,15-17H,2H2,(H,13,18,19)/t4-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
UALMIHJPIBPRGR-MWKIOEHESA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


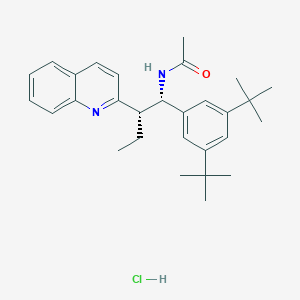
![Benzothiazole, 2-[(fluoromethyl)sulfonyl]-](/img/structure/B15200304.png)
![2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15200309.png)
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)
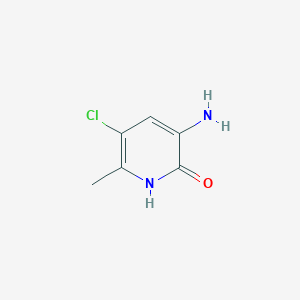
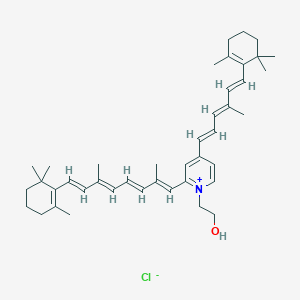
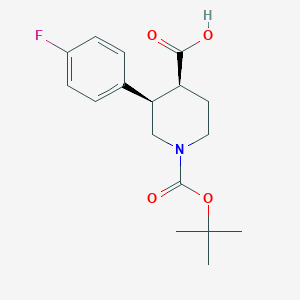
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
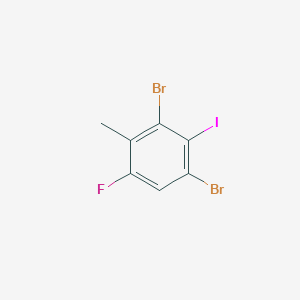
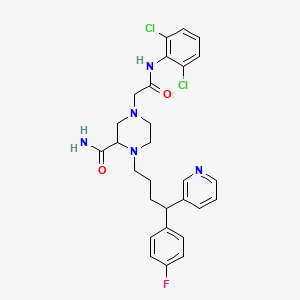
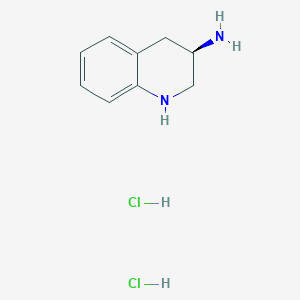
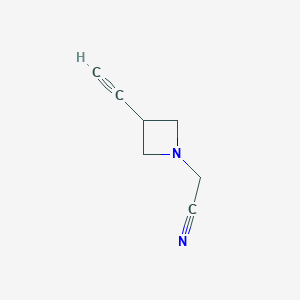
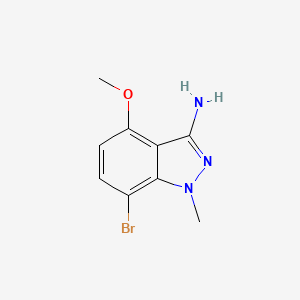
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
